

Comparative Analysis of SB-747651A Cross-reactivity with Other Kinases

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Compound of Interest		
Compound Name:	SB-747651A	
Cat. No.:	B1680849	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor **SB-747651A**'s activity against its primary target, Mitogen- and Stress-Activated Kinase 1 (MSK1), and its cross-reactivity with other kinases. The information is compiled from in vitro studies to assist researchers in interpreting experimental results and guiding future drug development efforts.

Potency and Selectivity Profile of SB-747651A

SB-747651A is a potent, ATP-competitive inhibitor of MSK1 with an in vitro IC50 value of 11 nM.[1][2][3][4] While demonstrating high affinity for MSK1, comprehensive screening against a panel of 117 kinases has revealed cross-reactivity with several other kinases, particularly within the AGC kinase family. At a concentration of 1 μ M, **SB-747651A** was found to inhibit PRK2, RSK1, p70S6K, and ROCK-II with a potency similar to that for MSK1.[1][2]

More detailed IC50 determinations have quantified the inhibitory activity of **SB-747651A** against a selection of these off-target kinases. The IC50 values for RSK, p70S6K, PRK2, and ROCK-II were all in the range of 10-100 nM. In contrast, the inhibition of PKB (Akt) and PKA was less potent, with IC50 values of 190 nM and 300 nM, respectively.

The following table summarizes the quantitative data on the inhibitory activity of **SB-747651A** against its primary target and key off-target kinases.



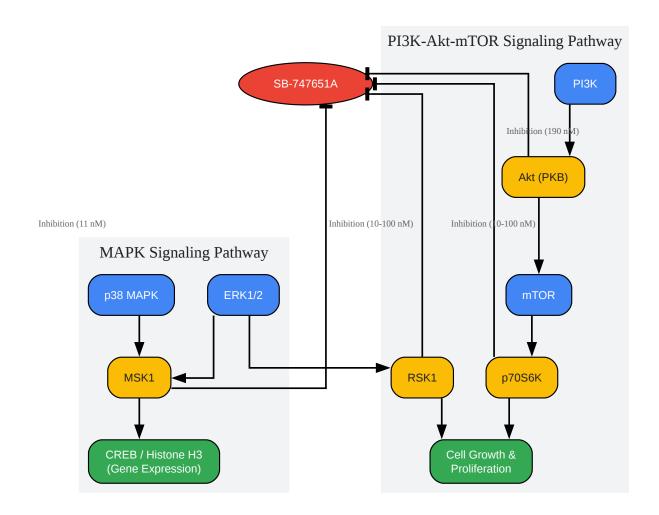
Kinase Target	IC50 (nM)	Kinase Family
MSK1	11	AGC
RSK1	10 - 100	AGC
p70S6K	10 - 100	AGC
PRK2	10 - 100	AGC
ROCK-II	10 - 100	AGC
PKB (Akt)	190	AGC
PKA	300	AGC

Signaling Pathways Modulated by SB-747651A

SB-747651A primarily targets the MSK1, a key downstream effector in the MAPK signaling cascade. MSK1 is activated by the ERK1/2 and p38 MAPKs and proceeds to phosphorylate transcription factors such as CREB (cAMP response element-binding protein) and histone H3, thereby regulating gene expression.

Due to its cross-reactivity, **SB-747651A** can also influence other signaling pathways. Its inhibitory action on RSK1 and p70S6K, key components of the PI3K-Akt-mTOR pathway, suggests a broader impact on cellular processes such as cell growth, proliferation, and survival.





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Caption: Signaling pathways affected by SB-747651A.

Experimental Protocols

The determination of the cross-reactivity of **SB-747651A** was conducted through in vitro kinase inhibition assays. The following provides a generalized methodology for such an experiment.

Objective: To determine the half-maximal inhibitory concentration (IC50) of **SB-747651A** against a panel of kinases.



Materials:

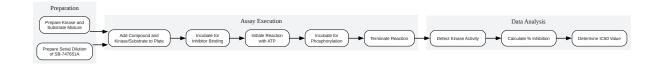
- Recombinant human kinases
- Specific peptide substrates for each kinase
- SB-747651A (test compound)
- ATP (Adenosine triphosphate), radiolabeled or with a detection-compatible modification
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- 96- or 384-well assay plates
- Kinase detection system (e.g., scintillation counter, fluorescence plate reader)

Procedure:

- Compound Preparation: A serial dilution of SB-747651A is prepared in an appropriate solvent (e.g., DMSO) to create a range of test concentrations.
- Reaction Mixture Preparation: For each kinase, a reaction mixture is prepared in the assay buffer containing the specific peptide substrate and the respective kinase.
- Incubation with Inhibitor: The serially diluted SB-747651A is added to the wells of the assay
 plate, followed by the addition of the kinase/substrate mixture. The plate is incubated for a
 predetermined period to allow for the binding of the inhibitor to the kinase.
- Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The
 concentration of ATP is typically kept close to the Km value for each specific kinase to
 ensure competitive binding conditions.
- Reaction Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation of the substrate by the kinase.
- Reaction Termination: The kinase reaction is stopped by the addition of a stop solution (e.g., EDTA, high concentration of salt).



- Detection of Kinase Activity: The extent of substrate phosphorylation is quantified. In radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter. In non-radiometric assays, this could involve fluorescence or luminescence detection.
- Data Analysis: The kinase activity at each concentration of **SB-747651A** is expressed as a percentage of the activity in the control wells (without inhibitor). The IC50 value is then calculated by fitting the data to a dose-response curve.



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Caption: Experimental workflow for in vitro kinase inhibition assay.

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